molecular formula C5H9ClF2 B2867149 1-Chloro-3,3-difluoropentane CAS No. 381-33-9

1-Chloro-3,3-difluoropentane

Cat. No.: B2867149
CAS No.: 381-33-9
M. Wt: 142.57
InChI Key: RZFJAIZLNWOQLI-UHFFFAOYSA-N
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Description

1-Chloro-3,3-difluoropentane is an organic compound with the molecular formula C5H9ClF2 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone

Preparation Methods

The synthesis of 1-Chloro-3,3-difluoropentane can be achieved through several methods. One common synthetic route involves the halogenation of pentane derivatives. For instance, starting with 3,3-difluoropentane, chlorination can be carried out using chlorine gas under controlled conditions to yield this compound. Industrial production methods often involve vapor phase processes, where the compound is synthesized in a continuous flow reactor, ensuring high yield and purity .

Chemical Reactions Analysis

1-Chloro-3,3-difluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3,3-difluoropentanol.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can participate in redox reactions when used as a part of more complex chemical systems.

Common reagents used in these reactions include sodium hydroxide for substitution and potassium tert-butoxide for elimination reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3,3-difluoropentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3,3-difluoropentane exerts its effects is primarily through its reactivity as a halogenated hydrocarbon. The presence of chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in the synthesis of pharmaceuticals or specialty chemicals .

Comparison with Similar Compounds

1-Chloro-3,3-difluoropentane can be compared with other halogenated hydrocarbons such as:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

1-chloro-3,3-difluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFJAIZLNWOQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-33-9
Record name 1-chloro-3,3-difluoropentane
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